molecular formula C7H15NS B6159368 4-(methylsulfanyl)cyclohexan-1-amine, Mixture of diastereomers CAS No. 1343973-37-4

4-(methylsulfanyl)cyclohexan-1-amine, Mixture of diastereomers

Cat. No.: B6159368
CAS No.: 1343973-37-4
M. Wt: 145.27 g/mol
InChI Key: RYTOBWATSBGTFT-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)cyclohexan-1-amine, a mixture of diastereomers, is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications in various fields such as medicine, environmental science, and industry. This compound is characterized by the presence of a methylsulfanyl group attached to a cyclohexane ring, which is further bonded to an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfanyl)cyclohexan-1-amine typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cycloaddition reactions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the cyclohexane ring is replaced by a methylsulfanyl group.

Industrial Production Methods

In an industrial setting, the production of 4-(methylsulfanyl)cyclohexan-1-amine may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfanyl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the amine group, to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Methylsulfanyl)cyclohexan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and catalysis studies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(methylsulfanyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Gene Expression: Influencing gene expression and protein synthesis, thereby affecting cellular functions.

Comparison with Similar Compounds

4-(Methylsulfanyl)cyclohexan-1-amine can be compared with other similar compounds, such as:

    4-(Methylsulfanyl)cyclohexanol: Differing by the presence of a hydroxyl group instead of an amine group.

    4-(Methylsulfanyl)cyclohexanone: Featuring a ketone group instead of an amine group.

    Cyclohexylamine: Lacking the methylsulfanyl group.

The uniqueness of 4-(methylsulfanyl)cyclohexan-1-amine lies in its combination of the methylsulfanyl and amine groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1343973-37-4

Molecular Formula

C7H15NS

Molecular Weight

145.27 g/mol

IUPAC Name

4-methylsulfanylcyclohexan-1-amine

InChI

InChI=1S/C7H15NS/c1-9-7-4-2-6(8)3-5-7/h6-7H,2-5,8H2,1H3

InChI Key

RYTOBWATSBGTFT-UHFFFAOYSA-N

Canonical SMILES

CSC1CCC(CC1)N

Purity

95

Origin of Product

United States

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